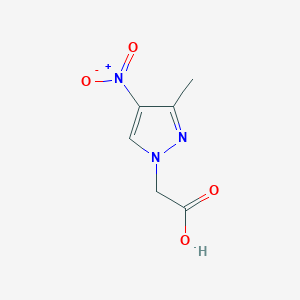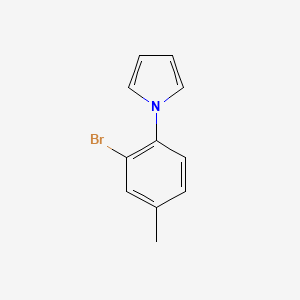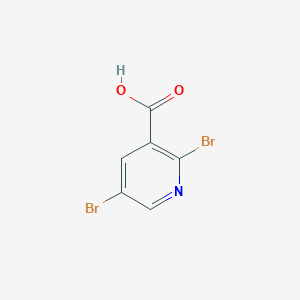
2,5-Dibromonicotinic acid
説明
2,5-Dibromonicotinic acid is a brominated derivative of nicotinic acid, which is also known as niacin or vitamin B3. While the provided papers do not directly discuss 2,5-dibromonicotinic acid, they do provide insights into the chemistry of brominated nicotinic acid derivatives, which can be relevant for understanding the properties and reactivity of 2,5-dibromonicotinic acid.
Synthesis Analysis
The synthesis of brominated nicotinic acid derivatives can be complex and requires careful control of reaction conditions. For instance, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid involves a palladium-catalyzed deuterolysis followed by acid hydrolysis, yielding a high percentage of the labeled compound . This method demonstrates the potential for isotopic labeling in the synthesis of nic
科学的研究の応用
Synthesis of Specialty Chemicals
A significant application of 2,5-dibromonicotinic acid is in the creation of novel metabolic pathways in microorganisms for the production of specialty chemicals. For instance, it's used in synthesizing 2-keto-L-gulonic acid, an intermediate in L-ascorbate synthesis, via engineered microorganisms like Erwinia herbicola (Anderson et al., 1985).
Pharmaceutical and Peptide Synthesis
2,5-Dibromonicotinic acid serves as a precursor in the synthesis of optically active compounds, such as C2-symmetric 2,5-disubstituted pyrrolidines, which have potential applications in pharmaceuticals and peptide chemistry (Koh et al., 1994).
Development of Polymers
In polymer science, 2,5-dibromonicotinic acid is utilized for synthesizing advanced materials. For example, it's used in the production of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, leading to polymers with high solubility in organic solvents (Cianga et al., 2002).
Chemical Analysis and Biochemistry
2,5-Dibromonicotinic acid also finds application in biochemistry and chemical analysis. For instance, it's used in the study of tissue sulfhydryl groups, providing insights into biological materials' chemical properties (Ellman, 1959).
Supramolecular Chemistry
In the field of supramolecular chemistry, 2,5-dibromonicotinic acid is involved in studying the molecular and supramolecular structures of various compounds. It helps in understanding how different substituents and solvents influence these structures (García-Zarracino & Höpfl, 2005).
Catalytic Methods
The compound is also relevant in the development of catalytic methods, such as in the biocatalytic production of 2,5-furandicarboxylic acid. This process is crucial for creating sustainable substitutes for petroleum-derived products (Yuan et al., 2019).
Education and Training
Moreover, 2,5-dibromonicotinic acid is used in educational contexts, particularly in teaching designs related to the 'Acids and Bases' subject, thereby facilitating a better understanding of these fundamental concepts in chemistry (Ültay & Çalık, 2016).
Scientific Research Applications of 2,5-Dibromonicotinic Acid
Biotechnology and Biochemistry
Creation of Novel Metabolic Pathways : 2,5-Dibromonicotinic acid contributes to the development of new metabolic pathways in microorganisms, as seen in Erwinia herbicola, which is engineered to produce 2-keto-L-gulonic acid, a key intermediate in L-ascorbate synthesis. This showcases the compound's role in enhancing biotechnological production processes (Anderson et al., 1985).
Chemical Analysis : It is used in biochemical research, such as in the determination of sulfhydryl groups in biological materials, demonstrating its utility in chemical analysis and biochemistry (Ellman, 1959).
Polymer Science and Materials Chemistry
- Polymer Synthesis : The compound is significant in polymer science, particularly in the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, indicating its role in the development of new polymeric materials (Cianga et al., 2002).
Medicinal Chemistry and Pharmacology
- Pharmaceutical Synthesis : 2,5-Dibromonicotinic acid is utilized in synthesizing optically active compounds like C2-symmetric 2,5-disubstituted pyrrolidines. This demonstrates its significance in creating building blocks for pharmaceuticals and peptide chemistry (Koh et al., 1994).
Safety And Hazards
特性
IUPAC Name |
2,5-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPWRSWAXHWEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406205 | |
| Record name | 2,5-DIBROMONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromonicotinic acid | |
CAS RN |
29312-99-0 | |
| Record name | 2,5-Dibromo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29312-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-DIBROMONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
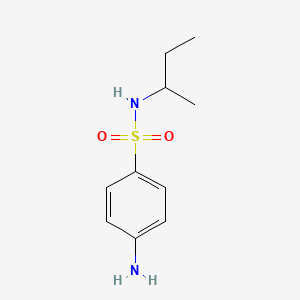

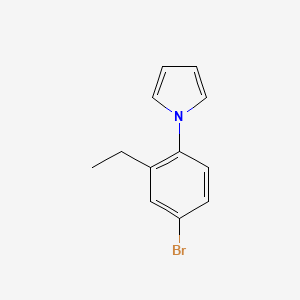

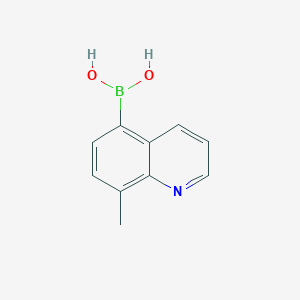



![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
